molecular formula C4H8N2S B032828 4-Methylimidazolidine-2-thione CAS No. 2122-19-2

4-Methylimidazolidine-2-thione

Cat. No.: B032828
CAS No.: 2122-19-2
M. Wt: 116.19 g/mol
InChI Key: NGZJXCFNBVJLQN-UHFFFAOYSA-N
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Description

4-Methylimidazolidine-2-thione is an organic compound with the molecular formula C4H8N2S. It belongs to the class of imidazolidine derivatives and is characterized by the presence of a thione group (C=S) attached to the imidazolidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

4-Methylimidazolidine-2-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-HIV properties . The compound’s interaction with enzymes such as Dopamine β-Hydroxylase (DBH) and its inhibitory effects on this enzyme highlight its biochemical significance .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been reported to reduce reperfusion injury in ischemic tissues and myocardial stunning . These effects are indicative of the compound’s potential in modulating cellular responses to stress and injury.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s inhibitory action on Dopamine β-Hydroxylase (DBH) is a key aspect of its molecular mechanism . Additionally, changes in gene expression induced by this compound contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions . Detailed investigations into its temporal effects in vitro and in vivo are necessary to fully understand its long-term impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound’s role as a metabolite of propineb has been associated with certain toxicological concerns . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular compartments. Understanding the transport mechanisms of this compound can provide insights into its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Investigating the subcellular localization of this compound can reveal its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylimidazolidine-2-thione can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylthiourea with glyoxal. The reaction is typically carried out in an aqueous medium at a temperature of around 50°C. The product is then isolated and purified through recrystallization .

Another method involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione using 1-methylthiourea. This reaction is carried out under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Methylimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. In the context of its antithyroid activity, the compound inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid hormone levels .

Comparison with Similar Compounds

4-Methylimidazolidine-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its diverse range of applications across different fields.

Properties

IUPAC Name

4-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJXCFNBVJLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052694
Record name 4-Methylimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-19-2
Record name 4-Methylimidazolidine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylimidazolidine-2-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylimidazolidine-2-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLIMIDAZOLIDINE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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